

# Rare earth element extraction using terephthalohydroxamic acid

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## Compound of Interest

Compound Name: *Terephthalohydroxamic acid*

CAS No.: 20073-80-7

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Application Note: Selective Extraction & Recovery of Rare Earth Elements (REEs) using **Terephthalohydroxamic Acid (TPHA)**

## Abstract

This guide details the synthesis and application of **Terephthalohydroxamic Acid (TPHA)**—specifically 1,4-benzenedihydroxamic acid—as a high-efficiency chelating agent for the recovery of Rare Earth Elements (REEs) from aqueous leachates. Unlike mono-functional extractants (e.g., octanohydroxamic acid) used in solvent extraction or flotation, TPHA functions as a bridging ligand. It leverages the "chelate effect" at two distinct sites to form insoluble, hydrolytically stable Lanthanide Coordination Polymers (Ln-CPs). This protocol offers a pathway for >98% recovery of trivalent lanthanides (Ln<sup>3+</sup>) from dilute streams with superior selectivity against monovalent and divalent gangue ions (Na<sup>+</sup>, Ca<sup>2+</sup>).

## Introduction & Mechanism of Action

### The Challenge: Dilute Stream Recovery

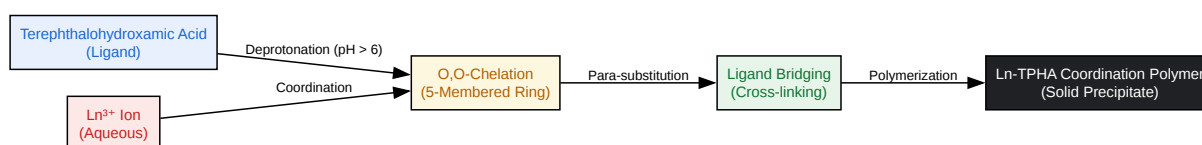
Conventional REE extraction relies on solvent extraction (SX) using organophosphorus reagents (e.g., D2EHPA). However, SX suffers from third-phase formation and high solvent costs when treating dilute streams (<500 ppm). Hydroxamic acids are a superior alternative due to their high affinity for "hard" Lewis acids like  $\text{Ln}^{3+}$ .

## The Solution: Terephthalohydroxamic Acid (TPHA)

TPHA is a bis-bidentate ligand. It possesses two hydroxamic acid groups attached to a rigid benzene ring.

- Primary Interaction: The hydroxamate group ( ) deprotonates to form a five-membered chelate ring with the  $\text{Ln}^{3+}$  ion via the carbonyl oxygen and the deprotonated hydroxyl oxygen (O,O-chelation).
- Secondary Interaction (Networking): Because TPHA has two such groups at the para positions, it cannot bind all sites to a single metal ion. Instead, it bridges two  $\text{Ln}^{3+}$  centers, triggering the formation of a 3D Metal-Organic Framework (MOF) or coordination polymer. This results in rapid, quantitative precipitation.

## Mechanistic Diagram



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Figure 1: Mechanism of Ln-TPHA complexation. The bis-bidentate nature of TPHA forces the formation of an insoluble coordination network rather than a soluble discrete complex.

## Material Preparation: Synthesis of TPHA

TPHA is not widely available as a bulk commodity and must often be synthesized fresh to avoid hydroxamic acid degradation (Lossen rearrangement).

#### Reagents Required:

- Diethyl terephthalate (DETP)
- Hydroxylamine hydrochloride ( )
- Potassium Hydroxide (KOH)
- Methanol (MeOH)

Protocol 1: Synthesis of Potassium Terephthalohydroxamate (K-TPHA) Note: We synthesize the potassium salt for water solubility. The free acid is poorly soluble.

- Preparation of Hydroxylamine: Dissolve 13.9 g (0.2 mol) of hydroxylamine hydrochloride in 100 mL of warm methanol (40°C).
- Preparation of Base: Dissolve 22.4 g (0.4 mol) of KOH in 50 mL of methanol.
- Mixing: Slowly add the KOH solution to the hydroxylamine solution while stirring. A white precipitate (KCl) will form.
- Filtration: Cool the mixture to 0°C and filter off the KCl. Retain the filtrate (free hydroxylamine in MeOH).
- Reaction: Add 22.2 g (0.1 mol) of Diethyl terephthalate to the filtrate.
- Reflux: Stir vigorously and reflux at 65°C for 2-4 hours. A heavy white precipitate (K-TPHA) will form.
- Isolation: Cool to room temperature. Filter the solid product.<sup>[1]</sup> Wash with cold methanol to remove unreacted ester.
- Drying: Dry under vacuum at 50°C. Yield is typically 85-90%.

## Experimental Protocol: REE Extraction

This protocol describes the recovery of Neodymium (Nd) and Dysprosium (Dy) from a simulated acidic leachate.

Reagents:

- Feed Solution: 500 ppm  $\text{Ln}^{3+}$  (pH 2-4).
- Extractant: 0.1 M K-TPHA solution (Dissolve synthesized K-TPHA in deionized water; pH will be alkaline).
- pH Adjuster: 1 M NaOH and 1 M HCl.

Step-by-Step Procedure:

- Feed Conditioning:
  - Measure 100 mL of the REE feed solution.
  - Record initial pH and Ln concentration (via ICP-OES/MS).
  - Critical Step: If Iron ( ) is present, it must be removed first (precipitation at pH 3.5) or masked (ascorbic acid reduction to ), as hydroxamic acids bind strongly.
- Ligand Addition:
  - Calculate the stoichiometric requirement. TPHA binds Ln in a 1.5:1 ratio (Ligand:Metal) for charge balance in a polymer ( ), but a 2:1 molar excess is recommended to drive equilibrium.
  - Slowly add the K-TPHA solution to the feed while stirring at 500 RPM.
- pH Adjustment & Precipitation:

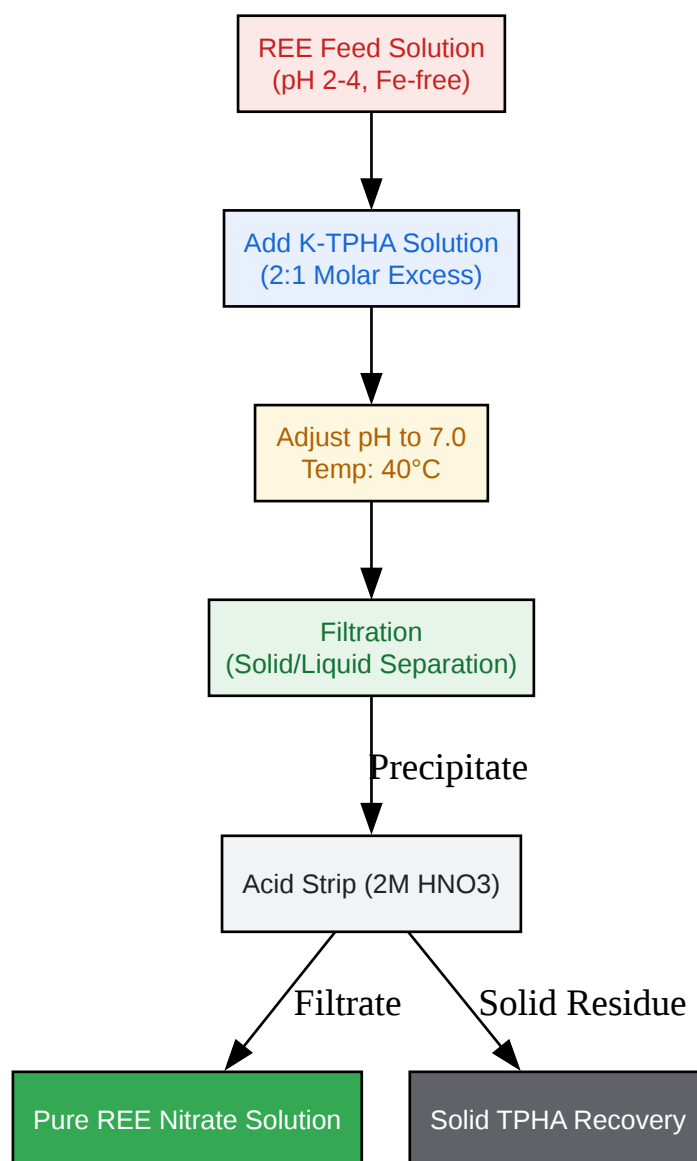
- The addition of K-TPHA will raise the pH.
- Adjust the final pH to 6.5 – 7.5.
- Observation: A voluminous white/pale-pink precipitate will form immediately.
- Thermodynamics: Maintain temperature at 40°C for 30 minutes to promote "Ostwald ripening" of the crystallites, improving filtration speed.
- Separation:
  - Filter the suspension using a 0.45 µm membrane filter or centrifuge at 4000 RPM for 10 mins.
  - Wash the cake twice with pH 7 deionized water to remove entrained gangue ions (Na, K).
- Stripping (Recovery):
  - Dissolve the filter cake in 2 M Nitric Acid ( ).
  - The TPHA will protonate and precipitate out (as it is insoluble in acid), while the REEs will release into the aqueous phase as high-purity nitrates.
  - Filter to recycle the solid TPHA ligand.

## Data Analysis & Performance Metrics

The following table summarizes typical recovery efficiencies using TPHA compared to standard oxalate precipitation.

Parameter	TPHA Extraction	Oxalate Precipitation	Notes
Optimum pH	6.5 - 7.5	1.0 - 2.0	TPHA operates at near-neutral pH, reducing acid consumption.
Selectivity (vs Ca/Mg)	High (>1000:1)	Moderate (~100:1)	Hydroxamic acids reject alkaline earths better than oxalates.
Recovery Rate	> 98.5%	~ 92.0%	Chelate polymers have lower solubility products ( ).
Kinetics	Fast (< 15 mins)	Slow (> 60 mins)	Polymerization is entropically driven.

## Experimental Workflow Diagram



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Figure 2: Operational workflow for REE recovery using TPHA precipitation and acid stripping.

## Troubleshooting & Best Practices

- Iron Interference:

forms a purple complex with hydroxamic acids. If the solution turns deep purple/red, iron is competing for the ligand. Solution: Pre-treat feed with ascorbic acid to reduce Fe to

, which TPHA does not bind at pH 6.

- **Ligand Solubility:** If the K-TPHA stock solution is cloudy, add small amounts of KOH until clear. The ligand must be fully deprotonated before addition.
- **Filtration Speed:** If the precipitate is gelatinous and hard to filter, increase the digestion temperature to 60°C for 1 hour to increase particle size.

## References

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